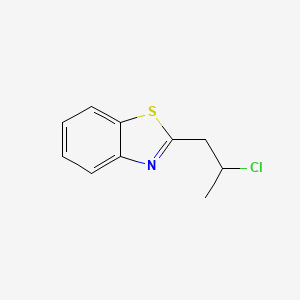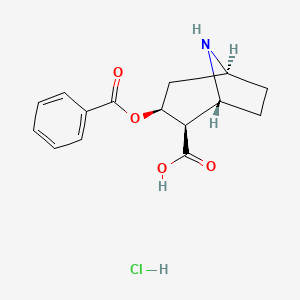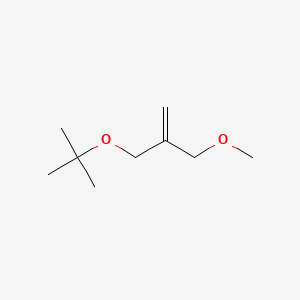![molecular formula C21H40 B13808313 1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is a chemical compound with the molecular formula C17H32 It is a derivative of cyclohexane, characterized by the presence of a 2,2-dimethylbutyl group and a 1,3-propanediyl linkage between two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A strong base, such as sodium hydride (NaH), is used to deprotonate the cyclohexane, forming a cyclohexyl anion.
Formation of Intermediate: The cyclohexyl anion then reacts with 2,2-dimethylbutyl bromide to form an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with 1,3-dibromopropane in the presence of a palladium catalyst to form the final product, 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
Scientific Research Applications
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1-(2,2-Dimethylpropyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylpentyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylhexyl)-1,3-propanediyl]biscyclohexane
Uniqueness
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H40 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(1-cyclohexyl-5,5-dimethylheptan-3-yl)cyclohexane |
InChI |
InChI=1S/C21H40/c1-4-21(2,3)17-20(19-13-9-6-10-14-19)16-15-18-11-7-5-8-12-18/h18-20H,4-17H2,1-3H3 |
InChI Key |
AMMHVZAJNHFTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(CCC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
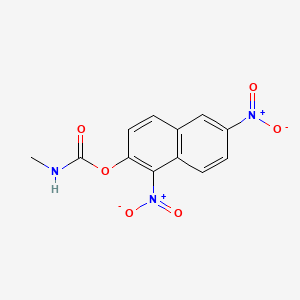
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
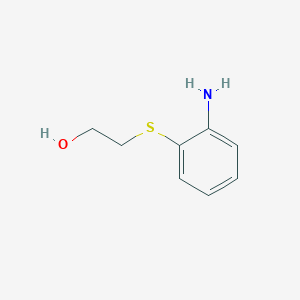
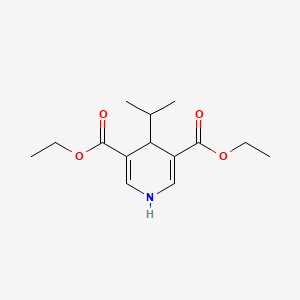
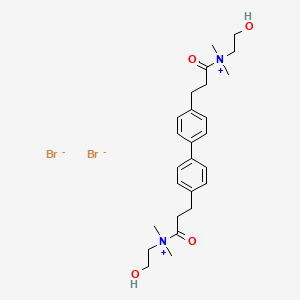
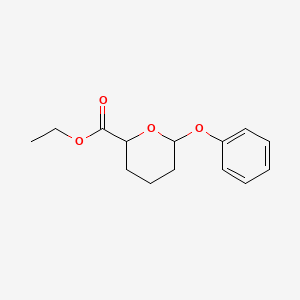
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
